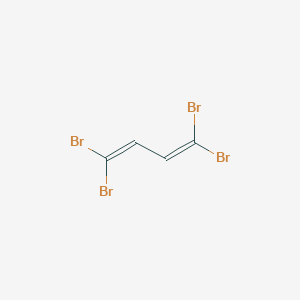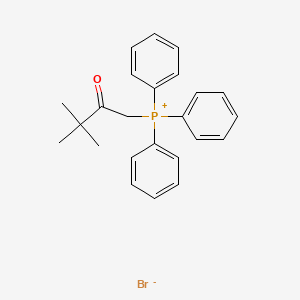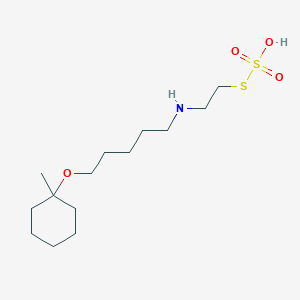![molecular formula C19H22N2Se B14700534 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine CAS No. 24495-58-7](/img/structure/B14700534.png)
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of selenepins. This compound is characterized by the presence of a selenepin ring fused with a dibenzo structure and a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine typically involves the formation of the selenepin ring followed by the attachment of the piperazine group. One common method involves the McMurry coupling reaction to form the cyclic alkene, which is then hydroborated and oxidized to yield the desired selenepin structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The selenepin ring can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Selenium dioxide in the presence of an oxidizing agent.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Scientific Research Applications
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex selenepin derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydrodibenz[b,f]azepine: Similar structure but lacks the selenium atom.
Octoclothepin: Contains a thiepin ring instead of a selenepin ring.
Uniqueness
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is unique due to the presence of the selenium atom in its structure. This imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24495-58-7 |
|---|---|
Molecular Formula |
C19H22N2Se |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzoselenepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H22N2Se/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |
InChI Key |
PPQAIDAYDPKTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3[Se]C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


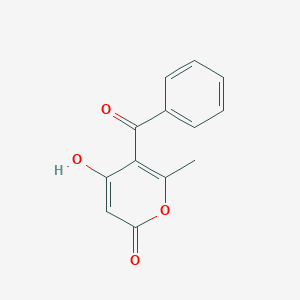
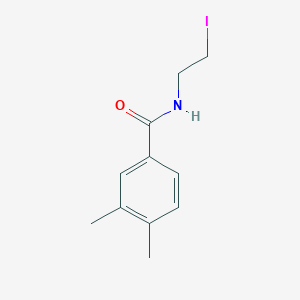
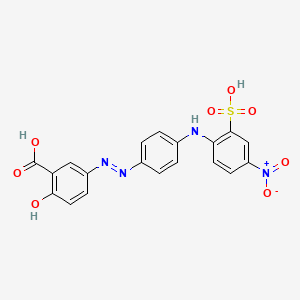

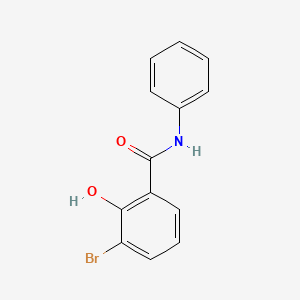
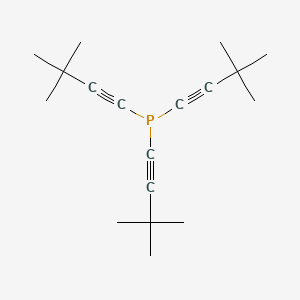


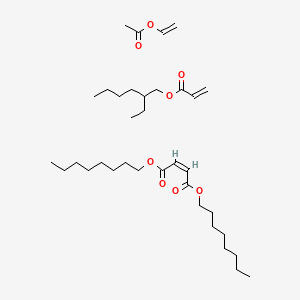
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)

